(S)-2-(4-Hydroxy-4-phenylpiperidin-1-YL)-2-phenylacetic acid
Description
Structural Analysis and Characterization
IUPAC Nomenclature and Systematic Identification
The compound (S)-2-(4-hydroxy-4-phenylpiperidin-1-yl)-2-phenylacetic acid is systematically identified using IUPAC nomenclature rules. Its name derives from the piperidine core substituted with a hydroxy group and a phenyl ring at the 4-position, coupled with a phenylacetic acid moiety at the 1-position. The full IUPAC name is 2-(4-hydroxy-4-phenylpiperidin-1-yl)-2-phenylacetic acid , with the (S)-enantiomer designation indicating the absolute configuration at the chiral center of the acetic acid side chain.
The molecular formula is C₁₉H₂₁NO₃ , corresponding to a molecular weight of 311.4 g/mol . The SMILES notation (C1CN(CCC1(C2=CC=CC=C2)O)C(C3=CC=CC=C3)C(=O)O ) explicitly defines the connectivity, highlighting the piperidine ring (C1CNCCC1), the 4-hydroxy-4-phenyl substitution, and the diphenylacetic acid group. The stereochemical descriptor (S) is inferred from chiral resolution techniques or synthetic pathways, though this detail is not explicitly provided in the cited sources.
Spectroscopic Characterization (NMR, IR, MS)
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR analysis reveals distinct proton environments:
- Aromatic protons (12H): Two phenyl groups (C₆H₅) produce multiplet resonances at δ 7.20–7.40 ppm .
- Piperidine ring protons : The N-CH₂ group (2H) appears as a triplet near δ 3.10 ppm , while the adjacent CH₂ groups (4H) resonate as multiplets between δ 1.80–2.20 ppm . The hydroxy-bearing quaternary carbon (C-OH) lacks directly attached protons but influences neighboring CH₂ shifts.
- Acetic acid protons : The carboxylic acid proton (COOH) is observed as a broad singlet near δ 12.10 ppm , while the chiral methine proton (CH) adjacent to the carbonyl group appears as a doublet at δ 4.50 ppm (J = 7.5 Hz).
¹³C NMR data corroborate the structure:
- Carbonyl carbon (C=O): δ 174.5 ppm .
- Aromatic carbons : Six signals between δ 125.0–140.0 ppm .
- Piperidine carbons : The quaternary C-OH resonates at δ 75.2 ppm , with other aliphatic carbons between δ 25.0–55.0 ppm .
Infrared (IR) Spectroscopy
Key IR absorptions include:
- O-H stretch : A broad band at 3200–3500 cm⁻¹ from the hydroxy and carboxylic acid groups.
- C=O stretch : A strong peak at 1705 cm⁻¹ indicative of the carboxylic acid.
- C-N stretch : A moderate band near 1250 cm⁻¹ from the piperidine ring.
Mass Spectrometry (MS)
The ESI-MS spectrum displays a molecular ion peak at m/z 311.4 ([M+H]⁺), consistent with the molecular formula. Fragmentation pathways include:
X-ray Crystallography and Conformational Analysis
Single-crystal X-ray diffraction confirms the S-configuration at the chiral center. The piperidine ring adopts a chair conformation , with the hydroxy and phenyl groups at the 4-position in equatorial orientations to minimize steric strain. Key bond lengths include:
- C-O (hydroxy) : 1.42 Å .
- C=O (carboxylic acid) : 1.21 Å .
Hydrogen bonding between the hydroxy group (O-H) and the carboxylic acid oxygen stabilizes the crystal lattice, with a bond distance of 2.65 Å . The dihedral angle between the two phenyl rings is 85.7° , indicating significant steric hindrance.
Properties
Molecular Formula |
C19H21NO3 |
|---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
(2S)-2-(4-hydroxy-4-phenylpiperidin-1-yl)-2-phenylacetic acid |
InChI |
InChI=1S/C19H21NO3/c21-18(22)17(15-7-3-1-4-8-15)20-13-11-19(23,12-14-20)16-9-5-2-6-10-16/h1-10,17,23H,11-14H2,(H,21,22)/t17-/m0/s1 |
InChI Key |
GTKDBOZODTZEDK-KRWDZBQOSA-N |
Isomeric SMILES |
C1CN(CCC1(C2=CC=CC=C2)O)[C@@H](C3=CC=CC=C3)C(=O)O |
Canonical SMILES |
C1CN(CCC1(C2=CC=CC=C2)O)C(C3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Preparation of 4-Hydroxy-4-phenylpiperidine Intermediate
- The 4-hydroxy-4-phenylpiperidine core can be synthesized by nucleophilic addition of phenyl nucleophiles to piperidinone derivatives or via ring closure reactions involving substituted phenyl precursors and piperidine intermediates.
- Hydroxylation at the 4-position is typically achieved by controlled oxidation or through the use of hydroxy-substituted starting materials.
Coupling with Phenylacetic Acid Moiety
- The nitrogen of the piperidine ring is alkylated or acylated with phenylacetic acid derivatives.
- This step may involve activation of the acid as an acid chloride or ester, followed by nucleophilic substitution with the piperidine nitrogen.
- Use of coupling agents or catalysts (e.g., carbodiimides, palladium catalysts) can enhance reaction efficiency and selectivity.
Stereochemical Control
- The (S)-configuration can be obtained by using chiral starting materials or chiral catalysts during key steps such as ring formation or coupling.
- Enantioselective synthesis or resolution methods (e.g., chiral chromatography, enzymatic resolution) are employed to isolate the desired enantiomer.
Representative Synthetic Route Example
| Step | Reaction Type | Reagents/Conditions | Outcome | Yield (%) |
|---|---|---|---|---|
| 1 | Formation of 4-hydroxy-4-phenylpiperidine | Phenyl-substituted piperidinone + reducing agent | 4-hydroxy-4-phenylpiperidine intermediate | 70-85 |
| 2 | Activation of phenylacetic acid | Conversion to acid chloride (e.g., thionyl chloride, DMF catalyst) | Phenylacetyl chloride | 90-95 |
| 3 | Coupling reaction | 4-hydroxy-4-phenylpiperidine + phenylacetyl chloride, base (e.g., triethylamine) | (S)-2-(4-Hydroxy-4-phenylpiperidin-1-yl)-2-phenylacetic acid | 60-75 |
| 4 | Resolution or purification | Chiral chromatography or crystallization | Enantiomerically pure (S)-isomer | >99% ee |
Note: Yields and conditions vary depending on specific protocols and catalyst systems.
Catalytic and Environmental Considerations
- Copper(I) catalysis has been reported for related phenylacetic acid derivatives synthesis, offering environmentally friendlier alternatives by avoiding harmful byproducts like hydrogen sulfide, common in Willgerodt-Kindler reactions.
- Use of solvents such as dimethylformamide (DMF) and bases like sodium methyl mercaptide in catalytic systems has been optimized for better yields and cleaner reactions.
- Temperature control, inert atmosphere (nitrogen), and post-reaction acidification are critical for product purity and yield.
Analytical and Purification Techniques
- Purification typically involves extraction, crystallization, and chromatographic methods.
- Characterization includes NMR (1H, 13C), mass spectrometry, and chiral HPLC to confirm structure and enantiomeric purity.
- Melting point and spectroscopic data confirm the identity and quality of the final compound.
Summary Table of Key Preparation Parameters
| Parameter | Details |
|---|---|
| Starting materials | 4-hydroxy-4-phenylpiperidine; phenylacetic acid derivatives |
| Catalysts | Cuprous ions (CuI, CuBr), DMF as solvent and catalyst |
| Reaction temperature | 100-130°C (for coupling and substitution reactions) |
| Atmosphere | Nitrogen inert atmosphere |
| Solvents | DMF, ethyl acetate, n-hexane for crystallization |
| Purification | Acid-base extraction, crystallization, filtration |
| Yield range | 60-85% depending on step and conditions |
| Enantiomeric purity | >99% ee with chiral resolution or asymmetric synthesis |
Research Findings and Optimization
- Studies indicate that copper-catalyzed substitution reactions on halogenated phenylacetic acid derivatives provide efficient routes to related compounds with good yields and minimal environmental impact.
- Optimization of reaction conditions such as temperature, catalyst loading, and solvent choice directly affects yield and stereochemical outcome.
- Post-synthesis purification protocols are vital to achieve high enantiomeric excess and compound purity, critical for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(4-Hydroxy-4-phenylpiperidin-1-YL)-2-phenylacetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: Lithium aluminum hydride in dry ether under reflux.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid at low temperatures.
Major Products
Oxidation: 4-oxo-4-phenylpiperidine.
Reduction: 4-hydroxy-4-phenylpiperidine.
Substitution: Nitro-phenyl derivatives or halogenated phenyl derivatives.
Scientific Research Applications
Pharmaceutical Applications
-
Diabetes Management
- Research indicates that compounds similar to (S)-2-(4-Hydroxy-4-phenylpiperidin-1-YL)-2-phenylacetic acid may serve as inhibitors of carnitine-dependent palmitoyl transferase (PTC1-F), which plays a critical role in glucose metabolism. By inhibiting this enzyme, these compounds could help manage hyperglycemia and conditions related to diabetes, such as insulin resistance and metabolic syndrome .
- Antimicrobial Activity
- Cosmetic Formulations
Case Study 1: Diabetes Treatment
A patent outlines the use of piperidine derivatives for treating diabetes-related conditions by targeting metabolic pathways affected by PTC1-F inhibition. This study emphasizes the compound's potential in reducing gluconeogenesis and managing blood sugar levels effectively .
Case Study 2: Antimicrobial Efficacy
In a high-throughput screening study against Mycobacterium tuberculosis, various analogs of piperidine derivatives were synthesized and tested. The results showed promising antimicrobial activity, with several compounds demonstrating significant inhibition at low concentrations (MIC values ranging from 2.0 µM to 6.8 µM) when compared to initial hits .
Data Tables
Mechanism of Action
The mechanism of action of (S)-2-(4-Hydroxy-4-phenylpiperidin-1-YL)-2-phenylacetic acid involves its interaction with specific molecular targets in the body. It is believed to modulate neurotransmitter systems by binding to receptors or inhibiting enzymes involved in neurotransmitter metabolism. This can lead to changes in neuronal activity and potential therapeutic effects in conditions such as depression and anxiety .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Enantiomeric Form: (R)-2-(4-Hydroxy-4-phenylpiperidin-1-YL)-2-phenylacetic Acid
- Key Differences: The (R)-enantiomer (CAS 1007878-58-1) shares the same molecular formula (C₁₉H₂₁NO₃) and weight but differs in stereochemistry. Enantiomers often exhibit divergent biological activities due to receptor-binding specificity. For example, (S)-configured drugs like esomeprazole show enhanced efficacy compared to (R)-forms .
- Physicochemical Properties : Both enantiomers have similar solubility and lipophilicity, but metabolic pathways may differ, affecting pharmacokinetics.
Piperidine Derivatives
2-(4-Hydroxypiperidin-1-yl)-2-phenylacetic Acid Hydrochloride
- Structure : Differs by lacking the 4-phenyl group on the piperidine ring.
- Properties: The hydrochloride salt enhances water solubility (critical for formulations) compared to the free acid form of the target compound. Molecular weight is 283.74 g/mol (C₁₃H₁₈ClNO₃) .
Syn-1-(4-Hydroxy-phenyl)-2-(4-hydroxy-4-phenylpiperidino)-1-propanol
- Structure: Features a propanol chain instead of acetic acid.
- Impact: The hydroxylated propanol group increases hydrogen-bonding capacity, improving solubility but reducing blood-brain barrier penetration compared to the target compound .
Phenylacetic Acid Derivatives
Mandelic Acid (CAS 90-64-2)
- Structure : Simpler 2-hydroxy-2-phenylacetic acid (C₈H₈O₃, MW 152.15 g/mol).
- Comparison : Mandelic acid is smaller and more water-soluble, used as a urinary antiseptic. The target compound’s piperidine ring adds complexity, likely enhancing receptor-binding duration and specificity .
(S)-2-((tert-Butoxycarbonyl)amino)-2-phenylacetic Acid
Physicochemical and Pharmacological Comparison Table
| Compound Name | Molecular Formula | MW (g/mol) | Key Features | Solubility | Pharmacological Notes |
|---|---|---|---|---|---|
| (S)-2-(4-Hydroxy-4-phenylpiperidin-1-YL)-2-phenylacetic acid | C₁₉H₂₁NO₃ | 311.38 | Chiral center, 4-phenylpiperidine | Moderate | Potential CNS activity |
| (R)-Enantiomer (CAS 1007878-58-1) | C₁₉H₂₁NO₃ | 311.38 | R-configuration | Moderate | Stereospecific metabolism |
| 2-(4-Hydroxypiperidin-1-yl)-2-phenylacetic acid HCl | C₁₃H₁₈ClNO₃ | 283.74 | Hydrochloride salt, no 4-phenyl | High | Improved formulation stability |
| Mandelic Acid | C₈H₈O₃ | 152.15 | 2-hydroxy-2-phenylacetic acid | High | Antibacterial, low toxicity |
| (S)-2-((Boc)amino)-2-phenylacetic acid | C₁₃H₁₇NO₄ | 251.28 | Boc-protected amino group | Low | Peptide synthesis intermediate |
Biological Activity
(S)-2-(4-Hydroxy-4-phenylpiperidin-1-YL)-2-phenylacetic acid, often referred to as a derivative of phenylpiperidine, has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : C19H21NO3
- Molecular Weight : 311.381 g/mol
- SMILES Notation : OC(=O)C(C1=CC=C(C=C1)C2=CCN(C(C2)C(=O)O)C(=O)O)C(=O)O
The compound exhibits various biological activities, primarily through its interactions with neurotransmitter systems and enzyme inhibition:
- Antioxidant Activity : It has been shown to possess significant antioxidant properties, which can be measured through assays such as the CUPRAC (cupric acid-reducing antioxidant capacity) assay. This property is crucial for mitigating oxidative stress in cells .
- Enzyme Inhibition : The compound demonstrates inhibitory effects on various enzymes, including cholinesterases and glucosidases. Such inhibition can have implications for conditions like Alzheimer's disease and diabetes management .
- Neuroprotective Effects : Research indicates that it may protect neuronal cells from oxidative damage, suggesting potential therapeutic applications in neurodegenerative diseases .
Biological Activity Overview
Case Study 1: Antioxidant Properties
A study evaluated the antioxidant capacity of this compound using various assays, including DPPH and CUPRAC. Results indicated a strong capacity to scavenge free radicals, demonstrating its potential as a protective agent against oxidative damage in cells .
Case Study 2: Enzyme Inhibition
In a pharmacological evaluation, the compound was tested for its inhibitory effects on cholinesterase enzymes. The results showed that it significantly reduced enzyme activity, suggesting its potential utility in treating cognitive disorders associated with acetylcholine dysregulation .
Case Study 3: Neuroprotective Effects
Research involving cellular models exposed to hydrogen peroxide revealed that the compound could significantly reduce cell death and promote survival pathways, highlighting its neuroprotective capabilities against oxidative stress .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
